![molecular formula C14H12FNO2 B1196531 4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone](/img/structure/B1196531.png)
4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone is a member of quinomethanes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- The compound has been synthesized through reactions involving para substituted phenols, demonstrating efficient routes for obtaining 4-Fluorocyclohexa-2,5-dienone derivatives. These methods yield high results and are applicable in the synthesis of estrogen steroids into specific fluorine-containing derivatives (Stavber, Jereb, & Zupan, 1999).
Structural Analysis
- Structural and chemical properties of related compounds have been extensively studied, including using techniques like single crystal X-ray diffraction and spectroscopy. These studies reveal insights into the molecular structure, bond interactions, and optical properties of such compounds (Pal et al., 2021).
Photolysis and Reaction Pathways
- Research on the photolysis of cyclohexa-2,5-dienone derivatives has provided evidence for zwitterion intermediates, a crucial aspect in understanding the photochemical behavior of these compounds (Schuster & Abraitys, 1969).
Environmental Degradation
- Studies have identified the degradation pathways of environmental contaminants like nonylphenol, where cyclohexa-2,5-dienone derivatives play a significant role. This research is vital for understanding and mitigating the environmental impact of such pollutants (Gabriel et al., 2005).
Substituent Effects
- Investigations into the effects of various substituents on the reactions of polysubstituted 4-Hydroxy-4-methylcyclohexa-2,5-Dienones have revealed important chemical behaviors. These studies are essential for designing compounds with specific desired properties (Gray et al., 1987).
Eigenschaften
Produktname |
4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone |
|---|---|
Molekularformel |
C14H12FNO2 |
Molekulargewicht |
245.25 g/mol |
IUPAC-Name |
4-[(3-fluoro-4-methylphenyl)iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H12FNO2/c1-9-2-4-11(6-13(9)15)16-8-10-3-5-12(17)7-14(10)18/h2-8,17-18H,1H3 |
InChI-Schlüssel |
GMKGSMLWXBWFSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C=C(C=C2)O)O)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



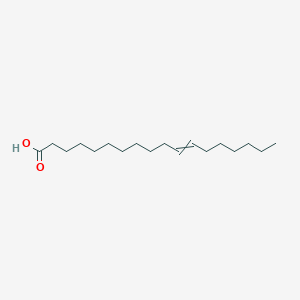
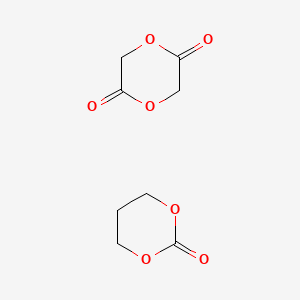
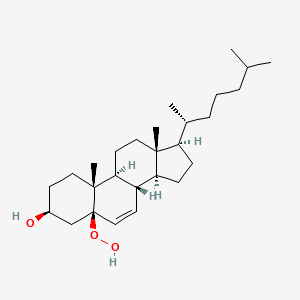
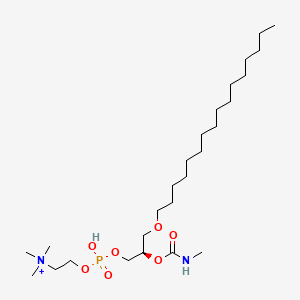
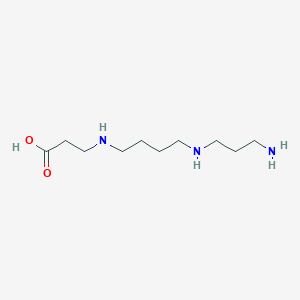



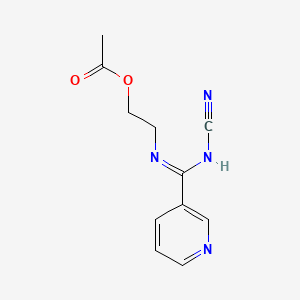

![Piperidine,4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentyl-, hydrochloride (1:1)](/img/structure/B1196465.png)


![2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole](/img/structure/B1196471.png)